molecular formula C23H20F2N2O B3615758 N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE

N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE

Cat. No.: B3615758
M. Wt: 378.4 g/mol
InChI Key: KDAABDYJDGTGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group and a tetrahydroisoquinoline moiety, which are linked through a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Difluorophenyl Group: This step often involves the use of a difluorobenzene derivative, which can be introduced through nucleophilic aromatic substitution or other suitable methods.

    Coupling to Form the Benzamide: The final step involves coupling the difluorophenyl and tetrahydroisoquinoline intermediates through an amide bond formation, typically using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: The difluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for conditions such as neurological disorders or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. The difluorophenyl group might enhance binding affinity through hydrophobic interactions, while the tetrahydroisoquinoline moiety could interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]benzamide
  • N-(3,4-Dimethoxyphenyl)-4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]benzamide

Uniqueness

The presence of the difluorophenyl group in N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O/c24-21-10-9-20(13-22(21)25)26-23(28)18-7-5-16(6-8-18)14-27-12-11-17-3-1-2-4-19(17)15-27/h1-10,13H,11-12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAABDYJDGTGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3,4-DIFLUOROPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.